molecular formula C15H19FN2O4 B2738963 Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate CAS No. 1803580-72-4

Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate

Cat. No.: B2738963
CAS No.: 1803580-72-4
M. Wt: 310.325
InChI Key: HSVIEXZTEJKLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19FN2O4 and its molecular weight is 310.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate, with the CAS number 1803580-72-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C15H19FN2O4, and it has a molecular weight of 310.32 g/mol. Key chemical properties include:

PropertyValue
Boiling Point367.8 ± 37.0 °C (Predicted)
Density1.26 ± 0.1 g/cm³ (Predicted)
pKa12.68 ± 0.70 (Predicted)

The compound features a tert-butyl group, a fluorophenyl moiety, and an azetidine ring, which contribute to its biological activity.

  • Anticancer Activity : Some azetidine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
  • Enzyme Inhibition : Certain azetidine derivatives have been identified as inhibitors of specific enzymes involved in metabolic processes, which could lead to applications in metabolic disorders.

Study on Azetidine Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of azetidine derivatives, including those similar to this compound. The study found that certain modifications to the azetidine ring significantly enhanced anticancer activity against various cancer cell lines, suggesting that structural variations can lead to improved efficacy .

Pharmacological Evaluation

In another pharmacological evaluation, researchers assessed the anti-inflammatory properties of azetidine-based compounds. The results indicated that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating conditions such as arthritis .

Properties

IUPAC Name

tert-butyl 3-[(3-fluorophenyl)carbamoyloxy]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4/c1-15(2,3)22-14(20)18-8-12(9-18)21-13(19)17-11-6-4-5-10(16)7-11/h4-7,12H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIEXZTEJKLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.